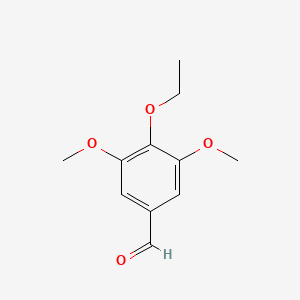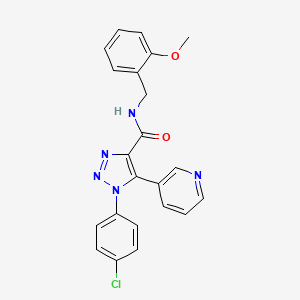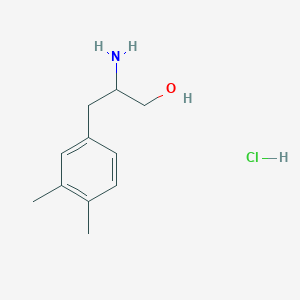
4-Ethoxy-3,5-dimethoxybenzaldehyde
Vue d'ensemble
Description
4-Ethoxy-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethoxy-3,5-dimethoxybenzaldehyde can be synthesized from syringaldehyde and diethyl sulfate . The reaction typically involves the ethylation of syringaldehyde under controlled conditions to introduce the ethoxy group at the para position relative to the aldehyde group.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 4-Ethoxy-3,5-dimethoxybenzoic acid.
Reduction: 4-Ethoxy-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethoxy-3,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. Additionally, the compound’s methoxy and ethoxy groups can influence its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
3,5-Dimethoxybenzaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of an ethoxy group, affecting its solubility and reactivity.
4-Ethoxybenzaldehyde: Lacks the methoxy groups, which can influence its chemical behavior and applications.
Uniqueness: 4-Ethoxy-3,5-dimethoxybenzaldehyde is unique due to the presence of both ethoxy and dimethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various synthetic and research applications.
Propriétés
IUPAC Name |
4-ethoxy-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYBTGCYUACEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-diethoxybenzamide](/img/structure/B2664838.png)
![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)
![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)
![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2664857.png)

